molecular formula C7H6ClNO2 B156370 4-Chloro-N-hydroxybenzamide CAS No. 1613-88-3

4-Chloro-N-hydroxybenzamide

Cat. No.: B156370
CAS No.: 1613-88-3
M. Wt: 171.58 g/mol
InChI Key: DODOQPRLYSBBHR-UHFFFAOYSA-N
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Description

4-Chloro-N-hydroxybenzamide (CAS 1613-88-3) is a small molecule with the molecular formula C 7 H 6 ClNO 2 and an average molecular mass of 171.58 g/mol . This compound, also known as p -chlorobenzohydroxamic acid, is a derivative of benzohydroxamic acid and serves as a valuable chemical scaffold in medicinal chemistry and drug discovery . The core structure of this compound is characterized by a benzamide group substituted with a hydroxy group on the amide nitrogen and a chloro group at the para position of the phenyl ring. Its molecular structure can be represented by the SMILES notation O=C(NO)C1=CC=C(Cl)C=C1 . Research Applications and Value this compound represents a key chemical building block in the development of novel histone deacetylase (HDAC) inhibitors . Patent research reveals that structural analogs of this compound, particularly 4-amino- N -hydroxybenzamides, demonstrate significant potential as therapeutic agents for the treatment of cancer . These inhibitors play a crucial role in epigenetic regulation by modulating histone acetylation patterns, thereby influencing gene expression in malignant cells. The compound's structural features make it a versatile intermediate for further chemical modification. Researchers utilize this scaffold to develop more potent and selective HDAC inhibitors for investigating various cancer pathways, with specific activity against multiple myeloma and neuroblastoma demonstrated by closely related compounds . Handling and Storage This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed. The compound should be stored sealed in dry conditions at 2-8°C to maintain stability . According to safety data, this substance carries GHS hazard statements H302-H350-H411, indicating it may be harmful if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects . Researchers should consult the safety data sheet for comprehensive handling instructions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-hydroxybenzamide
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InChI

InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODOQPRLYSBBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167111
Record name 4-Chlorobenzenehydroxamic acid
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Molecular Weight

171.58 g/mol
Source PubChem
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CAS No.

1613-88-3
Record name p-Chlorobenzohydroxamic acid
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Record name 4-Chlorobenzenehydroxamic acid
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Record name 4-Chlorobenzenehydroxamic acid
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Record name 4-chloro-N-hydroxybenzamide
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Record name 4-CHLOROBENZENEHYDROXAMIC ACID
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Synthetic Methodologies for 4 Chloro N Hydroxybenzamide and Its Analogues

Established Synthetic Pathways for N-Hydroxybenzamides

The traditional synthesis of N-hydroxybenzamides, including the 4-chloro substituted variant, is a two-stage process. First, a suitable benzoyl precursor is synthesized, which is then converted to the final hydroxamic acid.

Nucleophilic Substitution and Condensation Reactions in 4-Chlorobenzamide (B146232) Synthesis

The formation of the 4-chlorobenzamide backbone typically begins with a derivative of 4-chlorobenzoic acid. A common and efficient method is the conversion of 4-chlorobenzoic acid to a more reactive species, such as an acyl chloride. This activation is often achieved using reagents like thionyl chloride or oxalyl chloride. nih.gov

Once 4-chlorobenzoyl chloride is formed, it can readily undergo a nucleophilic substitution reaction with ammonia (B1221849) or an ammonia equivalent to yield 4-chlorobenzamide. This condensation reaction is a fundamental step in amide bond formation.

Alternatively, Friedel-Crafts acylation represents another pathway. For instance, a related compound, 4-chloro-4'-hydroxybenzophenone, is synthesized by the reaction of phenol (B47542) with p-chlorobenzoyl chloride. google.com A similar principle can be applied to generate other substituted benzophenones which can be precursors to the desired benzamide (B126).

Hydroxamic Acid Formation Strategies

The crucial step in synthesizing 4-Chloro-N-hydroxybenzamide is the formation of the hydroxamic acid moiety. Several reliable methods are available for this transformation. nih.gov

The most prevalent strategy involves the reaction of an activated carboxylic acid derivative with hydroxylamine (B1172632) or its salt. nih.govwikipedia.org Common starting materials include acyl chlorides and esters. The reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride, often in the presence of a base to neutralize the liberated HCl, provides a direct route to this compound. nih.gov Similarly, methyl or ethyl esters of 4-chlorobenzoic acid can react with hydroxylamine, typically under basic conditions, to form the corresponding hydroxamate. nih.gov

To avoid potential side reactions, protected forms of hydroxylamine, such as O-benzylhydroxylamine or O-tetrahydropyranylhydroxylamine (THPONH₂), can be used. nih.govnih.gov These require a subsequent deprotection step, for example, catalytic hydrogenation for the O-benzyl group or acidic treatment for the O-THP group, to yield the final hydroxamic acid. nih.govnih.gov

The following table summarizes common reagents for hydroxamic acid formation:

Starting MaterialReagent(s)Key Features
Acyl ChlorideNH₂OH·HCl, BaseDirect, often high-yielding.
EsterNH₂OH, Base (e.g., KOH, NaOH)Milder conditions than with acyl chlorides.
Carboxylic AcidNH₂OH, Coupling Agent (e.g., EDC, DCC)One-pot potential, avoids isolation of activated intermediate.
Carboxylic AcidProtected Hydroxylamine (e.g., BnONH₂), Coupling Agent, then DeprotectionHigh yields, minimizes side products.

Advanced Synthetic Approaches and Chemo-enzymatic Routes

Modern synthetic chemistry aims for more efficient and environmentally benign processes. This has led to the development of advanced and chemo-enzymatic routes for hydroxamic acid synthesis.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and yield. A one-pot method for preparing 4-chloro-4'-hydroxybenzophenone, a related structure, involves a Friedel-Crafts reaction followed by in-situ demethylation, showcasing the efficiency of this approach. google.com Similarly, one-pot syntheses of hydroxamic acids directly from aldehydes have been developed, utilizing photoorganocatalysis. nih.gov This method involves a visible-light-mediated hydroacylation followed by the addition of hydroxylamine, and is applicable to a range of aromatic aldehydes. nih.gov

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. nih.govfrontiersin.org For instance, bacterial amidases can be used to hydrolyze an amide bond at neutral pH. In the presence of hydroxylamine, the enzyme can then catalyze the formation of the corresponding hydroxamic acid. nih.gov Lipases are another class of enzymes used in chemo-enzymatic sequences, for example, in the epoxidation of propenylbenzenes, which can then be converted to various derivatives. frontiersin.org The use of enzymes like horseradish peroxidase, coupled with the in-situ chemo-catalytic synthesis of hydrogen peroxide, has been demonstrated for phenol polymerization, a strategy that could be adapted for transformations of phenolic hydroxamic acid precursors. cardiff.ac.uk

Derivatization Strategies for Structural Modification of the this compound Scaffold

To explore the structure-activity relationship and develop analogues with improved properties, the this compound scaffold can be modified at two primary locations: the N-hydroxy group and the benzene (B151609) ring.

Modifications at the N-Hydroxy Group

The hydroxyl group of the hydroxamic acid is crucial for its activity but can also be a site for metabolic instability. Derivatization at this position can modulate the compound's properties. The formation of O-alkyl or O-aryl ethers is a common modification. This is typically achieved by reacting the hydroxamic acid with an appropriate alkyl or aryl halide in the presence of a base. As previously mentioned, the use of protected hydroxylamines in the synthesis results in O-substituted intermediates, which themselves can be final products if the protecting group is a desired functional moiety. nih.govnih.gov For instance, using O-benzylhydroxylamine in the synthesis would yield O-benzyl-4-chloro-N-hydroxybenzamide.

Substituent Variations on the Benzene Ring

Altering the substitution pattern on the benzene ring can significantly impact the biological activity and physicochemical properties of the molecule. For the this compound scaffold, this can involve replacing the chloro group with other halogens (fluoro, bromo), alkyl, alkoxy, or nitro groups.

The synthesis of such analogues would start from the correspondingly substituted benzoic acid or benzaldehyde. For example, to synthesize an analogue with an additional substituent, a disubstituted benzene derivative would be the starting material. The synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) demonstrates a multi-step synthesis involving the coupling of two substituted benzene rings to create a complex analogue. nih.gov Similar strategies can be employed to build a library of this compound derivatives with diverse substitution patterns.

The following table outlines some potential derivatization strategies:

Modification SiteStrategyExample Reactant/Precursor
N-Hydroxy GroupO-AlkylationBenzyl bromide, Methyl iodide
Benzene RingHalogen Variation4-Fluorobenzoic acid, 4-Bromobenzoic acid
Benzene RingAddition of Substituents3,4-Dichlorobenzoic acid
Benzene RingBioisosteric Replacement4-(Trifluoromethyl)benzoic acid

Introduction of Bridging Linkers and Heterocyclic Moieties

The structural modification of this compound analogues through the incorporation of bridging linkers and various heterocyclic systems is a key strategy in medicinal chemistry. These modifications can significantly influence the molecule's physicochemical properties, spatial arrangement, and ability to interact with biological targets. Synthetic approaches are diverse, often involving multi-step sequences to build the desired molecular architecture.

The introduction of linkers, such as amides, hydrazides, and ethers, serves to connect the core benzamide structure to other chemical entities, including heterocyclic rings. The choice of linker can affect the molecule's flexibility and geometry. Heterocyclic moieties, particularly nitrogen-containing rings like pyrazole (B372694), are frequently incorporated due to their prevalence in biologically active compounds and their ability to participate in various non-covalent interactions.

Synthesis via Amide and Hydrazide Linkers

Amide and hydrazide functionalities are common linkers used to connect different parts of a molecule. The synthesis of these analogues often involves the coupling of a carboxylic acid derivative with an amine or hydrazine (B178648).

For instance, analogues of the biaryl pyrazole N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been synthesized to explore structure-activity relationships. nih.gov These syntheses involve modifying the aminopiperidine region by substituting it with various alkyl hydrazines, amines, and hydroxyalkylamines. nih.gov The general approach compares the resulting amide and hydrazide analogues to understand the impact of the linker on receptor binding. nih.gov

A quantitative structure-activity relationship (QSAR) model for a series of these analogues indicated that substituents in the aminopiperidine region with a positive charge density are predicted to have increased pharmacological activity. nih.gov

Incorporation of Pyrazole and Other Heterocycles

Pyrazoles are a significant class of five-membered heterocyclic compounds that are frequently incorporated into potential therapeutic agents. nih.govsphinxsai.com Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. nih.gov

One common strategy involves the synthesis of chalcone (B49325) intermediates, which are α,β-unsaturated ketones. These chalcones can then be cyclized with hydrazines to form the pyrazole ring. For example, 2-acetylbenzimidazole (B97921) can undergo a Claisen-Schmidt condensation with substituted aromatic aldehydes to form chalcones. These intermediates can then react with phenylhydrazine (B124118) to yield 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles. nih.gov

Another approach involves the Vilsmeier-Haack reaction, which can be used to formylate a reactive position on a heterocyclic ring, such as pyrazole, to produce 4-formylpyrazole derivatives. researchgate.net These formyl groups can then be used for further synthetic transformations.

The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has also been reported, demonstrating the fusion of pyrazole with other heterocyclic systems. mdpi.com

The following tables summarize representative synthetic methods for introducing heterocyclic moieties, particularly pyrazole, into structures related to 4-chlorobenzamide.

Table 1: Synthesis of Pyrazole-Containing Benzimidazole Derivatives

Starting Materials Reagents and Conditions Product Reference
2-acetylbezimidazole, substituted aromatic aldehydes i) NaOH (Claisen-Schmidt condensation) ii) Benzyl chloride iii) Phenylhydrazine, acetic acid 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles nih.gov
Benzimidazolyl chalcone i) Bromine ii) Hydrazine hydrate 2-(1H-pyrazol-3-yl)-1H-benzo[d]imidazoles nih.gov

Table 2: General Synthetic Routes to Pyrazole Derivatives

Precursors Reaction Type Description Reference
α,β-Unsaturated carbonyls, Hydrazine Cyclocondensation A common method for forming the pyrazole ring system. nih.gov
α-Benzotriazolylenones, Methyl/Phenylhydrazines Regioselective condensation Yields 1,3,5-trisubstituted pyrazoles after removal of the benzotriazole (B28993) group. nih.gov
Ethyl diazoacetate, α-Methylene carbonyl 1,3-Dipolar cycloaddition Forms pyrazole-5-carboxylates. nih.gov

Biological Activity and Preclinical Investigations

Antimicrobial Research Perspectives

Derivatives of 4-Chloro-N-hydroxybenzamide have demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. The following sections outline the specific findings in these areas.

Antibacterial Activity: Gram-Positive and Gram-Negative Strains

The antibacterial potential of compounds structurally related to this compound has been evaluated against both Gram-positive and Gram-negative bacteria. A study investigating N-substituted benzamide (B126) derivatives reported varying degrees of antibacterial efficacy. For instance, certain synthesized compounds showed moderate to good activity against Bacillus subtilis (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nanobioletters.com One derivative, in particular, exhibited a significant zone of inhibition against both strains, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com This suggests that the benzamide scaffold can be a promising foundation for developing new antibacterial agents. nanobioletters.com

Additionally, research on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which are derivatives of salicylamides, has shown that these compounds possess biological activity that is comparable to or even higher than standard antibiotics like penicillin G and ciprofloxacin. nih.gov Further investigations into novel 4-chloro-2-mercaptobenzenesulfonamide derivatives also revealed promising activity against numerous anaerobic Gram-positive bacteria strains. epa.gov

Methicillin-Resistant Staphylococcus aureus (MRSA) Studies

A significant area of interest has been the activity of this compound derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nanobioletters.com

Research into 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, also known as diamides, demonstrated their bactericidal activity against MRSA. nih.gov Specifically, the compound 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide was identified as a potent bactericidal agent, showing a rapid, concentration-dependent killing effect against MRSA 63718. nih.gov

Another study focused on sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold. nih.gov The compound 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was found to be the most active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values ranging from 15.62 to 31.25 µmol/L. nih.govresearchgate.net

These findings underscore the potential of salicylanilide (B1680751) derivatives as candidates for the development of new antibacterial agents to combat the challenge of MRSA. nih.gov

Table 1: Anti-MRSA Activity of this compound Derivatives

Compound/Derivative Strain(s) Activity Source
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide MRSA 63718 Rapid, concentration-dependent bactericidal effect. nih.gov
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Methicillin-sensitive and methicillin-resistant S. aureus MIC: 15.62–31.25 µmol/L nih.govresearchgate.net
Mycobacterial Activity (e.g., M. tuberculosis, M. kansasii, M. avium)

The antimycobacterial potential of derivatives of this compound has been explored against several Mycobacterium species.

A series of 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized and screened for their activity. Most of these compounds showed activity against Mycobacterium tuberculosis H37Rv, with MIC values in the range of 1.56–6.25 µg/mL. nih.gov One of the most effective compounds, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, inhibited all tested strains, including M. tuberculosis, M. kansasii, and M. avium, with an MIC of 1.56 µg/mL for M. tuberculosis and 12.5 µg/mL for the other strains. nih.gov

Furthermore, a study on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold revealed that 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide demonstrated the best activity against M. kansasii, with concentrations of 1-4 μmol/L. nih.govresearchgate.net

Table 2: Antimycobacterial Activity of this compound Derivatives

Compound/Derivative Strain(s) Activity (MIC) Source
5-Chloro-N-phenylpyrazine-2-carboxamides M. tuberculosis H37Rv 1.56–6.25 µg/mL nih.gov
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide M. tuberculosis 1.56 µg/mL nih.gov
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide M. kansasii, M. avium 12.5 µg/mL nih.gov
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide M. kansasii 1-4 µmol/L nih.govresearchgate.net

Antifungal Activity

The investigation into the antifungal properties of this compound and its derivatives has yielded mixed results. A study on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds found that the synthesized derivatives exhibited almost no antifungal potency. nih.gov

However, other related structures have shown more promise. For example, 4-chlorobenzyl p-coumarate, a semi-synthetic molecule, demonstrated strong fungicidal effects. nih.gov Its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranged from 3.9 μg/mL to 62.5 μg/mL against various Candida species. nih.gov This suggests that while the specific derivatives tested may not be potent antifungals, the broader chemical class may hold potential.

Antiviral Activity (via analogues)

A significant body of research has focused on the antiviral activity of salicylamide (B354443) derivatives, which are structural analogs of this compound. These studies have primarily targeted the Human Adenovirus (HAdV).

Salicylamide derivatives have been identified as potent inhibitors of HAdV infection. acs.orgresearchgate.net Several compounds have shown improved anti-HAdV activities with nanomolar to submicromolar IC50 values and high selectivity indexes, indicating a better safety profile compared to the lead compound, niclosamide. acs.org For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were reported as potent HAdV inhibitors, with several compounds exhibiting increased selectivity indexes greater than 100 while maintaining sub-micromolar to low micromolar potency. nih.gov

One particular salicylamide analogue, JMX0312, has been shown to be a potent inhibitor of HAdV infection with low cytotoxicity in vitro and has demonstrated efficacy in protecting immunosuppressed hamsters from a lethal adenovirus challenge. nih.gov

The mechanism of HAdV inhibition by these salicylamide derivatives appears to vary. Some compounds are thought to exert their effects during the HAdV entry pathway, while others may target HAdV DNA replication or later steps in the viral life cycle. acs.orgnih.gov

One study discovered a small molecule inhibitor, compound 16 (JMX0493), which is a salicylamide derivative that displays submicromolar IC50 values and a high selectivity index. utmb.edu Mechanistic studies suggest that this compound inhibits HAdV infection by preventing the escape of viral particles from the endosome. utmb.edu

The research into these analogues highlights their potential as broad-spectrum antiviral agents. nih.gov

Table 3: Antiviral Activity of Salicylamide Derivatives against Human Adenovirus (HAdV)

Compound/Derivative Target Activity Source
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues HAdV Sub-micromolar to low micromolar potency, SI > 100 nih.gov
JMX0312 (salicylamide analogue) HAdV Potent inhibitor with low cytotoxicity in vitro nih.gov
Compound 16 (JMX0493) HAdV Submicromolar IC50, SI > 100 utmb.edu
Human Metapneumovirus (HMPV) and Respiratory Syncytial Virus (RSV) Inhibition

Human metapneumovirus (HMPV) and respiratory syncytial virus (RSV) are significant causes of respiratory tract infections, particularly in young children and immunocompromised individuals. nih.govnih.gov Both are enveloped, single-stranded RNA viruses belonging to the Pneumoviridae family. nih.govnih.gov HMPV infection can lead to a range of respiratory illnesses, from mild upper respiratory tract infections to severe bronchiolitis and pneumonia. nih.govnih.gov Similarly, RSV is a primary cause of lower respiratory tract infections in the pediatric population. nih.gov

Recent research has identified a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of RSV. nih.govnih.gov Studies have shown that these compounds can suppress viral replication and the inflammatory responses induced by RSV infection. nih.govnih.gov Specifically, certain analogues were found to inhibit the activation of IRF3 and NF-κB, key transcription factors involved in the production of cytokines and chemokines during viral infection. nih.gov Two particularly potent compounds from this series were shown to decrease the phosphorylation of IRF3 and p65, a subunit of NF-κB, at various stages of RSV infection. nih.gov Furthermore, these compounds were observed to reduce the expression of several viral proteins, including phosphoprotein (P), matrix (M), nucleoprotein (N), and fusion (F) protein, ultimately suppressing the production of new virus particles and viral RNA replication. nih.gov

Anticancer Research Applications

Anticancer Research Applications

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. frontiersin.org By removing acetyl groups from histone and non-histone proteins, HDACs can influence chromatin structure and the accessibility of genes to transcription factors. nih.gov Dysregulation of HDAC activity is linked to the development of cancer, making HDAC inhibitors a promising class of anticancer agents. frontiersin.orgnih.gov Several small molecule HDAC inhibitors have been shown to regulate gene transcription, control cell cycle progression, and induce differentiation or apoptosis in cancer cells. nih.gov

N-hydroxybenzamide-based compounds have been a focus of research for developing novel HDAC inhibitors. nih.gov These inhibitors are designed based on the structural features of approved HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA). nih.gov

Selective HDAC Isoform Inhibition (e.g., HDAC1, HDAC3, HDAC6, HDAC8)

There are eighteen known HDAC isoforms in humans, grouped into four classes. nih.gov The development of isoform-selective HDAC inhibitors is a key area of research, as it may offer a more targeted therapeutic approach with fewer side effects compared to pan-HDAC inhibitors. nih.govresearchgate.net

HDAC1 and HDAC3: Research into N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a derivative of CI994, has shown it to be a class I selective HDAC inhibitor with notable activity against HDAC1 and HDAC3. frontiersin.org Specifically, this compound, referred to as NA, exhibited IC50 values of 95.2 nM and 255.7 nM against HDAC1 and HDAC3, respectively. frontiersin.org Other studies on 2-substituted benzamides have also led to the discovery of highly selective HDAC3 inhibitors. nih.gov For instance, a 2-cyclopropylbenzamide derivative demonstrated an IC50 of 170 nM for HDAC3 with 147-fold selectivity over HDAC1. nih.gov

HDAC6: Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6. nih.govresearchgate.net The selectivity of these compounds is thought to stem from a benzylic spacer that can more effectively access the wider active site channel of HDAC6 compared to other HDAC isoforms. nih.govresearchgate.net Further structural modifications, such as creating constrained heterocyclic analogues like tetrahydroisoquinolines, have led to even greater HDAC6 selectivity. nih.gov

HDAC8: N-hydroxy-3-sulfamoylbenzamide-based compounds have been designed as selective inhibitors of HDAC8. researchgate.net Certain compounds in this series have shown potent HDAC8 inhibition with two-digit nanomolar IC50 values and significant selectivity over HDAC2 and HDAC6. researchgate.net

Interactive Table of HDAC Isoform Inhibition Data

Compound ClassTarget Isoform(s)Key Findings
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC1, HDAC3IC50 values of 95.2 nM (HDAC1) and 255.7 nM (HDAC3). frontiersin.org
2-Substituted BenzamidesHDAC3A 2-cyclopropylbenzamide showed an IC50 of 170 nM for HDAC3. nih.gov
4-(Aminomethyl)-N-hydroxybenzamide DerivativesHDAC6Potent and selective inhibition of HDAC6. nih.govresearchgate.net
N-hydroxy-3-sulfamoylbenzamide DerivativesHDAC8Nanomolar IC50 values and selectivity over HDAC2 and HDAC6. researchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation (via analogues)

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that, when activated, plays a significant role in cancer development by promoting cell survival, proliferation, and angiogenesis. nih.gov Therefore, agents that can suppress the STAT3 activation pathway are being investigated as potential cancer therapies. nih.gov

Analogues of this compound, such as the vitamin K3 analogue 5-hydroxy-2-methyl-1,4-naphthoquinone (plumbagin), have been shown to modulate the STAT3 pathway. nih.gov Plumbagin (B1678898) has been found to inhibit both constitutive and interleukin 6-inducible STAT3 phosphorylation in multiple myeloma cells. nih.gov This inhibition was associated with the suppression of c-Src, Janus-activated kinase (JAK)1, and JAK2 activation. nih.gov The mechanism of action appears to involve the induction of the protein tyrosine phosphatase SHP-1. nih.gov

Kinase Inhibition (e.g., Phosphatidylinositol 3-kinase alpha (PI3Kα) for analogues)

The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling pathway often dysregulated in cancer. nih.gov The alpha isoform, PI3Kα, is frequently mutated in various cancers, making it an attractive therapeutic target. nih.gov

Analogues of this compound have been developed as PI3K inhibitors. For example, a series of 7-azaindazole-based compounds have been identified as potent PI3K inhibitors. researchgate.net One such compound, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), demonstrated excellent dual inhibitory activity against PI3Kα and mTOR, with an IC50 value of 0.65 nM for PI3Kα. nih.gov

Induction of Apoptosis and Cell Differentiation

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. nih.gov Research has shown that derivatives of 4-hydroxybenzoic acid, which shares a structural similarity with this compound, can act as pan-HDAC inhibitors that trigger apoptotic cell death in cancer cells. nih.gov These compounds have been observed to increase protein acetylation levels and arrest the cell cycle, leading to apoptosis. nih.gov

Furthermore, the N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide derivative, NA, was found to induce G2/M phase arrest and apoptosis in HepG2 cancer cells. frontiersin.org Similarly, the STAT3 inhibitor plumbagin was shown to activate caspase-3, induce poly (ADP ribose) polymerase cleavage, and increase the sub-G1 population of multiple myeloma cells, all of which are indicative of apoptosis. nih.gov Overexpression of a constitutively active form of STAT3 was found to significantly reduce the apoptosis induced by plumbagin. nih.gov

Anti-inflammatory and Immunomodulatory Effects (via analogues)

Analogues of this compound, particularly those belonging to the salicylanilide class, have demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical models.

One area of investigation has been their impact on inflammatory responses associated with viral infections. For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of respiratory syncytial virus (RSV) replication. Beyond their antiviral activity, these compounds were found to significantly suppress the production of several key proinflammatory chemokines and cytokines in RSV-infected cells. This includes a reduction in Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1β (MIP-1β), Interferon-inducible Protein-10 (IP-10), and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES). Furthermore, the production of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was also diminished.

In a different context, salicylanilide derivatives have been identified as selective inhibitors of the production of Interleukin-12 (IL-12) p40 subunit. IL-12 is a critical cytokine in the initiation and regulation of cellular immune responses. The ability of these analogues to modulate its production points to their potential as immunomodulatory agents.

Another study focused on salicylanilide derivatives as potential inhibitors of the STAT3 signaling pathway. Specifically, the compound N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide was shown to potently inhibit the activation and transcriptional function of STAT3, leading to apoptosis and growth inhibition in lung cancer cells. sigmaaldrich.com

The anti-inflammatory potential of salicylanilide derivatives has also been explored through their activity as P2X1 receptor antagonists. The P2X1 receptor is implicated in inflammatory processes. The compounds N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide and N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide were found to be potent antagonists of the human P2X1 receptor with IC50 values of 0.0192 µM and 0.0231 µM, respectively. nih.gov

Inhibitory Activity of this compound Analogues on Inflammatory Targets
CompoundTargetActivity (IC50)Reference
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamideHuman P2X1 Receptor0.0192 µM nih.gov
N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamideHuman P2X1 Receptor0.0231 µM nih.gov

Antiprotozoal and Anthelmintic Activities (via analogues)

The therapeutic potential of analogues of this compound extends to the treatment of parasitic diseases, with demonstrated activity against both protozoa and helminths.

In the realm of antiprotozoal research, a series of N-phenylbenzamide bisguanidines have been synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for malaria. nih.gov Within this series, N-alkoxy and N-hydroxy derivatives exhibited micromolar activity, while N-alkyl analogues demonstrated more potent, submicromolar to low nanomolar IC50 values. nih.gov Notably, two compounds, 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochloride (B599025) and 4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide dihydrochloride, showed promising in vivo efficacy in a mouse model of acute human African trypanosomiasis. nih.gov

The anthelmintic properties of halogenated salicylanilides, a class of compounds structurally related to this compound, are well-established in veterinary medicine. nih.govjournals.co.zaresearchgate.netresearchgate.net These compounds are used to control a variety of parasitic worm infections in livestock. nih.govjournals.co.zaresearchgate.netresearchgate.net Commercially available examples include closantel, niclosamide, oxyclozanide, and rafoxanide. nih.govjournals.co.za Their spectrum of activity is particularly notable against haematophagous (blood-feeding) helminths such as Haemonchus spp. and liver flukes like Fasciola spp. in sheep and cattle. nih.govjournals.co.zaresearchgate.net Niclosamide is also widely used for its efficacy against cestode (tapeworm) infections in a range of animal species. nih.govjournals.co.za The mechanism of action of salicylanilides is believed to involve the disruption of mitochondrial function in the parasites, impairing their energy metabolism and motility. wormboss.com.au

Antiprotozoal Activity of N-Phenylbenzamide Bisguanidine Analogues
CompoundTarget OrganismActivity (IC50)Reference
4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochlorideTrypanosoma brucei rhodesienseLow Nanomolar nih.gov
4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide dihydrochlorideTrypanosoma brucei rhodesienseLow Nanomolar nih.gov
N-alkyl analogues of N-phenylbenzamide bisguanidinesPlasmodium falciparumSubmicromolar nih.gov

Enzyme Inhibition Studies

Carbonic Anhydrase (CA IX) Inhibition (for related compounds)

While direct analogues of this compound have not been extensively reported as potent inhibitors of Carbonic Anhydrase IX (CA IX), a validated target in cancer therapy, related compounds such as benzenesulfonamides have been widely investigated. A series of monoaryl and bicyclic benzenesulfonamide (B165840) derivatives were designed and synthesized as inhibitors of various human carbonic anhydrase isoforms. nih.gov Many of these compounds exhibited potent inhibitory activity against CA II, CA IX, and CA XII, with Ki values in the low nanomolar range. nih.gov For instance, one of the most effective compounds in this series demonstrated Ki values of 9.4 nM, 5.6 nM, and 6.3 nM against hCA II, hCA IX, and hCA XII, respectively. nih.gov Another study on benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides, synthesized via click chemistry, also revealed potent inhibition of the tumor-associated hCA IX and hCA XII isoforms, with inhibition constants in the low nanomolar to subnanomolar range. nih.gov

Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms
Compound ClassTarget IsoformInhibition Constant (Ki)Reference
Monoaryl/Bicyclic BenzenesulfonamideshCA IXas low as 5.6 nM nih.gov
Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamideshCA IX1.5 - 38.9 nM nih.gov
Monoaryl/Bicyclic BenzenesulfonamideshCA IIas low as 9.4 nM nih.gov
Monoaryl/Bicyclic BenzenesulfonamideshCA XIIas low as 6.3 nM nih.gov
Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamideshCA XII0.8 - 12.4 nM nih.gov

Metallo-β-Lactamase (MBL) Inhibition

Metallo-β-lactamases (MBLs) are a significant cause of bacterial resistance to β-lactam antibiotics. The development of inhibitors for these enzymes is a critical area of research. While there is a lack of extensive reports on the inhibition of MBLs by direct analogues of this compound, research into MBL inhibitors has explored various other chemical scaffolds. For example, captopril (B1668294) stereoisomers have been investigated for their ability to inhibit MBLs. medchemexpress.com More recently, boronic acid derivatives and diazabicyclooctanes have emerged as promising classes of β-lactamase inhibitors, with some candidates like taniborbactam (B611149) and xeruborbactam (B10854609) showing activity against certain MBLs and progressing through clinical trials. nih.govyoutube.com

Photosynthetic Electron Transport (PET) Inhibition in Plant Models

In the context of plant biology, certain analogues of this compound have been studied for their ability to inhibit photosynthetic electron transport (PET). A series of salicylanilide alkylcarbamates were investigated as PET inhibitors in spinach chloroplasts. The site of action for these compounds was identified as the donor side of photosystem II (PS II).

Bacterial Enzyme Targets (e.g., sortase A, D-alanine-D-alanine ligase, transglycosylases)

Analogues of this compound, particularly salicylanilides, have been shown to inhibit several key bacterial enzymes, highlighting their potential as antibacterial agents.

Sortase A: This enzyme is crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria like Staphylococcus aureus. Salicylanilide derivatives have been explored as inhibitors of Sortase A. nih.gov In one study, a FRET-based screening identified ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate as a novel class of Sortase A inhibitor. mdpi.com Further optimization led to the discovery of 3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid with an IC50 value of 50 µM. mdpi.com Another study identified the flavonoid taxifolin (B1681242) as a reversible inhibitor of Sortase A with an IC50 of 24.53 ± 0.42 μM. frontiersin.org Peptidomimetic inhibitors based on the enzyme's recognition sequence have also been developed, with the most potent, BzLPRDSar, inhibiting biofilm formation at concentrations as low as 32 μg/mL. rsc.org

D-alanine-D-alanine ligase (Ddl): This enzyme is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. While direct analogues of this compound are not the primary focus, related structures have been investigated. For instance, a series of 1-(2-hydroxybenzoyl)-thiosemicarbazides were designed as Ddl inhibitors. researchgate.netresearchgate.net The compound 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide was identified as a potent inhibitor with micromolar activity. researchgate.netresearchgate.net Other classes of Ddl inhibitors include analogues of the natural substrate D-alanine, such as D-cycloserine. plos.orgnih.gov

Transglycosylases: These enzymes are involved in the polymerization of the bacterial cell wall. Salicylanilide analogues have been identified as reference inhibitors in affinity-based screening methods for bacterial transglycosylase, indicating their interaction with this enzyme target. nih.gov

Inhibitory Activity of Analogues against Bacterial Enzyme Targets
CompoundEnzyme TargetActivity (IC50)Reference
3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acidSortase A50 µM mdpi.com
TaxifolinSortase A24.53 ± 0.42 μM frontiersin.org
LPRDSarSortase A18.9 µM rsc.org
4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazideD-alanine-D-alanine ligaseMicromolar range researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies

Influence of the 4-Chloro Substituent on Biological Activity

The presence and position of halogen atoms, particularly chlorine, on the benzamide (B126) ring are significant determinants of biological activity. The 4-chloro substituent in 4-Chloro-N-hydroxybenzamide is not merely an inert addition; it actively modulates the compound's electronic properties and binding interactions.

In many classes of biologically active molecules, the introduction of a chlorine atom can substantially enhance intrinsic activity. eurochlor.org This is often attributed to its electron-withdrawing nature and its ability to occupy specific hydrophobic pockets within a target protein. For instance, in a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues developed as human adenovirus (HAdV) inhibitors, the 5-chloro substituent on the salicylamide (B354443) ring was found to be important for potency. acs.org Similarly, studies on amide-linked bipyrazoles as anti-inflammatory agents revealed that a chlorophenyl ring on the side chain increased the protective effect against induced edema by 1.5-fold compared to the non-chlorinated derivative. nih.gov

The substitution pattern is crucial. In the development of novel histone deacetylase (HDAC) inhibitors, a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment was used as a key structural component. The SAR analysis indicated that this chlorinated pyrimidine (B1678525) was integral to the design of potent inhibitors. tandfonline.com The general principle is that a chlorine atom, like any substituent, acts as a modulator of activity, and its placement must be empirically determined to achieve optimal effect. eurochlor.org Sometimes, the presence of chlorine is absolutely critical for the biological activity of a compound. eurochlor.org

Role of the N-Hydroxy Moiety in Ligand-Target Interactions

The N-hydroxybenzamide functional group, also known as a hydroxamic acid, is a well-established zinc-binding group (ZBG). This moiety is fundamental to the mechanism of action for many inhibitors targeting zinc-containing enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govbeilstein-archives.org

The primary role of the N-hydroxy group is to chelate the Zn²⁺ ion located in the catalytic pocket of these enzymes. nih.gov This interaction is typically characterized by the formation of strong coordinate bonds between the zinc ion and the oxygen atoms of the hydroxamate, effectively blocking the enzyme's catalytic activity. Molecular modeling studies of N-hydroxycinnamamide-based HDAC inhibitors confirm that the hydroxamate group is essential for chelating the Zn²⁺ ion. nih.gov

Further investigations into hydroxamic acid-based HDAC inhibitors highlight the specific interactions of this moiety. Docking studies show that in addition to metal chelation, the NH- and OH- groups of the hydroxamic acid can form crucial hydrogen bonds with amino acid residues in the active site, such as GLY151 and TYR312, further stabilizing the ligand-target complex. nih.gov The replacement of the hydroxamic acid's oxygen or hydrogen atoms with groups that cannot participate in these interactions often leads to a decrease in activity, underscoring the critical nature of this functional group for potent inhibition. nih.gov

Impact of Substituents on the Benzamide and Other Aromatic Moieties

Beyond the 4-chloro and N-hydroxy groups, substitutions on the benzamide ring and any other associated aromatic systems profoundly affect the compound's biological profile. These effects can be categorized by their steric, electronic, and physicochemical properties.

The size (steric effects) and electron-donating or electron-withdrawing properties (electronic effects) of substituents are critical for optimizing ligand-target interactions.

Electronic Effects: The electronic nature of substituents can influence the acidity of protons and the distribution of charge within the molecule, affecting binding affinity. In studies of amino-substituted benzamide derivatives, computational analysis revealed that the electron-donating methoxy (B1213986) group had a positive influence on antioxidant properties. nih.gov Conversely, the introduction of electron-withdrawing groups like nitro (-NO₂) can significantly lower the energy levels of molecular orbitals, which can be beneficial for tuning electronic properties in materials science applications of benzothiazole (B30560) derivatives. mdpi.com The Hammett equation is a classic tool used to quantify the electronic influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.org

Steric Effects: The bulkiness of a substituent can either enhance or hinder biological activity. A properly sized group can promote favorable van der Waals interactions, while an overly large group may cause steric clashes with the target protein. In research on bipyrazole derivatives, small substituents like fluoro, bromo, and methyl groups were well-tolerated and fit into a narrow cleft in the COX-2 enzyme, whereas larger groups like isopropyl caused steric hindrance, reducing activity. nih.gov Similarly, in the design of HDAC inhibitors, the presence of small groups like methoxy was found to be beneficial for inhibitory activity. tandfonline.com

The interplay of these effects is demonstrated in the following table, which shows the antiproliferative activity of various substituted N-benzimidazole-derived carboxamides.

CompoundSubstituents on Phenyl RingActivity (IC₅₀ in µM) against MCF-7 Cell LineReference
112-hydroxy1.2 nih.gov
122-hydroxy-4-methoxy3.1 nih.gov
363,4,5-trihydroxy4.8 nih.gov
352,4-dihydroxy8.7 nih.gov

The introduction of a chiral center into a benzamide derivative results in the formation of enantiomers (non-superimposable mirror images), which can exhibit significantly different pharmacological activities. youtube.com This phenomenon, known as enantiomeric specificity, arises because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer.

For example, the racemic gastroprokinetic agent rac-ML-1035, a benzamide with a chiral sulfoxide, was resolved into its (R) and (S) enantiomers. While both enantiomers showed similar activity at the 5-HT3 receptor, the (S)-enantiomer was more potent and had greater maximal activity in eliciting cholinergic contractions in isolated tissue studies. nih.gov This demonstrates that the relative configuration of the chiral center directly influences pharmacological activity. The determination of the absolute configuration of each enantiomer is crucial for understanding these differences. uff.br Axially chiral benzamides have also been synthesized, highlighting the diverse ways chirality can be incorporated into these structures. nih.gov

The position of hydroxyl (-OH) groups on the aromatic rings is a key factor in determining the strength and nature of hydrogen bonding interactions with the biological target. These interactions are vital for the stability and specificity of the ligand-target complex.

In a series of amino-substituted benzamide derivatives, the number and position of hydroxy groups were found to greatly impact antioxidant capacity. A trihydroxy-substituted derivative was the most active, a fact attributed to the stabilizing hydrogen bonding between the created phenoxyl radical and adjacent hydroxy groups. nih.gov Similarly, the addition of a 4-hydroxy group to a benzamide complex of zinc(II) chloride resulted in the greatest number of hydrogen bonds among the series studied. nih.gov Docking studies of other inhibitors have shown that introducing a hydroxyl group can create new, specific hydrogen bonds with amino acid residues like Ser 478 or Met 374 in the active site, providing an extra anchoring point and potentially stronger binding. researchgate.net The ability of amide groups themselves to form strong N-H···π hydrogen bonds with aromatic systems further contributes to these complex interactions. acs.org

The table below illustrates how the number and position of hydroxyl groups on N-arylbenzamides affect their antioxidant power.

CompoundDescriptionReducing Power (FRAP assay, mmolFe²⁺/mmolC)Reference
222-hydroxy-4-methoxy derivative~1500 (estimated from graph) acs.org
23Trihydroxy derivative~2500 (estimated from graph) acs.org
25Protonated 2-hydroxy-4-methoxy derivative~2000 (estimated from graph) acs.org
26Protonated trihydroxy derivative4856.15 ± 70.18 acs.org

Lipophilicity, often quantified by the partition coefficient (logP), describes a compound's affinity for a lipid environment versus an aqueous one. This property is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its ability to cross cell membranes and access its target.

Linker Region Modifications and their SAR Implications

In the design of bioactive molecules, the linker region plays a pivotal role in correctly orienting the pharmacophoric elements within the target's binding site. For a series of HDAC inhibitors incorporating a this compound core, the linker connects this zinc-binding group to a cap group, in this case, a substituted pyrimidine. Phenylpiperazine and pyrimidinylpiperazine moieties have been utilized as effective linkers in these constructs. tandfonline.com

A systematic investigation into the impact of substitutions on a terminal phenylamino (B1219803) group, which is part of the cap structure, has provided significant insights into the SAR of these compounds. The study involved the synthesis and evaluation of a series of analogs where various substituents were introduced onto the phenyl ring. The parent compound in this series, 4-(4-(5-chloro-4-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)-N-hydroxybenzamide, served as a benchmark for comparison. tandfonline.com

The research revealed that the presence and nature of substituents on the phenyl ring of the cap group have a marked effect on the inhibitory activity of the compounds. It was observed that the introduction of small functional groups, such as a methoxy group, was beneficial for the HDAC inhibitory activity. This suggests that the binding pocket accommodating the cap group has specific steric and electronic requirements. The detailed SAR data from this study underscores the sensitivity of the target enzyme to even minor modifications in the linker and cap regions of the inhibitor. tandfonline.com

Table 1: Structure and HDAC Inhibitory Activity of this compound Derivatives with Linker and Cap Modifications

Compound IDSubstitution on Phenylamino GroupHDAC Inhibitory Activity
L1UnsubstitutedBaseline Activity
L2p-tolylData not fully available
L20MethoxyHigh Activity

This table is representative of the types of modifications made and is based on the findings that small substitutions like methoxy groups enhance activity. Specific IC50 values are not provided in the source for a direct comparison in this format.

Pharmacophore Identification for Target Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For the class of HDAC inhibitors featuring the this compound scaffold, a well-defined pharmacophore has been established, consisting of three key components: a zinc-binding group (ZBG), a linker, and a cap group. tandfonline.com

The cap group , in this series of compounds, is a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment. This larger, often hydrophobic, part of the molecule interacts with the surface of the enzyme at the entrance of the catalytic tunnel. These interactions, which are predominantly hydrophobic, contribute significantly to the binding affinity and selectivity of the inhibitor. Docking studies have shown that the cap moiety of highly active compounds binds to a hydrophobic region on the surface of the catalytic site. tandfonline.com

The collective arrangement of these three pharmacophoric elements—the zinc-chelating N-hydroxybenzamide, the spatially optimizing linker, and the surface-binding cap group—defines the necessary architecture for potent HDAC inhibition by this class of compounds.

Molecular Mechanisms and Target Interactions

Ligand-Protein Binding Characterization

Hydrogen bonds are critical for the stable binding of inhibitors to their target proteins. The N-hydroxybenzamide moiety of the compound is a key participant in forming these bonds. The hydroxamic acid group, which is structurally analogous to the N-hydroxybenzamide group, can establish crucial hydrogen bond interactions with amino acid residues in the binding pocket of enzymes like HDACs. For instance, in HDACs, this group is known to interact with residues such as Glycine, Aspartate, and Tyrosine. nih.gov The addition of specific functional groups, such as a 4-oxo group on a related quinazoline (B50416) ring structure, has been explored to enhance hydrogen-bond interactions with amino acid chains near the entrance of the enzyme's active binding pocket. acs.org These networks of hydrogen bonds help to anchor the inhibitor in a specific orientation, contributing significantly to its binding affinity.

Table 1: Key Molecular Interactions of Chloro-Benzamide Derivatives in Protein Binding Pockets
Interaction TypeParticipating Moiety of InhibitorInteracting Amino Acid Residues (Examples)Significance in Binding
Hydrogen BondingN-hydroxyamide groupGlycine, Aspartate, Tyrosine nih.govAnchors the inhibitor and ensures correct orientation.
Hydrophobic InteractionsChloro-phenyl "cap" groupPhenylalanine (Phe198) nih.govStabilizes the inhibitor at the entrance of the active site.
Hydrophobic InteractionsLinker regionPhenylalanine (Phe143), Histidine (His171), Phenylalanine (Phe199), Leucine (Leu265) nih.govEnhances overall binding affinity and stability of the complex.

A defining feature of the inhibitory action of 4-Chloro-N-hydroxybenzamide against certain enzymes is its ability to coordinate with a catalytic metal ion. Class I, II, and IV HDACs are zinc-dependent metalloproteases, and their catalytic activity relies on a Zn²⁺ ion located deep within the active site. nih.gov The N-hydroxybenzamide functional group acts as a powerful zinc-binding group (ZBG), capable of chelating this zinc ion. nih.gov This direct coordination is a primary mechanism of inhibition, as it blocks the active site and prevents the enzyme from performing its catalytic function. The hydroxamic acid group in the pioneering HDAC inhibitor Vorinostat (SAHA) similarly targets this zinc ion, highlighting the effectiveness of this strategy. nih.gov

Cellular Pathway Modulation

By interacting with key protein targets, this compound can modulate critical cellular pathways. Its inhibitory effects on enzymes like HDACs lead to changes in epigenetic regulation, while its potential activity against bacterial proteins can disrupt signaling systems essential for pathogen survival.

Histone deacetylases (HDACs) are crucial epigenetic regulators that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, compounds like this compound can alter the acetylation status of histones, thereby influencing gene expression without changing the underlying DNA sequence. mdpi.com N-hydroxybenzamide-based molecules have been successfully developed as HDAC inhibitors. nih.govnih.gov For example, Entinostat is a benzamide (B126) derivative that selectively inhibits class I HDACs. mdpi.com The inhibition of HDACs can reactivate the expression of tumor suppressor genes, making this a validated strategy in cancer therapy. acs.org

Table 2: Cellular Pathways Modulated by Benzamide Derivatives
PathwayTarget ClassMechanism of ModulationCellular Outcome
Epigenetic RegulationHistone Deacetylases (HDACs) mdpi.comInhibition of deacetylase activity via zinc chelation and active site binding. nih.govnih.govIncreased histone acetylation, altered gene expression.
Bacterial Two-Component SystemsSensor Kinase (e.g., WalK/VicK) nih.govInhibition of sensor kinase autophosphorylation. nih.govDisruption of signal transduction, inhibition of bacterial growth. nih.gov

Bacteria rely on two-component regulatory systems (TCS) to sense and respond to changes in their environment, which is often crucial for virulence and antibiotic resistance. mdpi.com These systems typically consist of a sensor kinase that detects an external stimulus and a response regulator that mediates the cellular response. nih.gov Targeting TCS is a promising strategy for developing new antimicrobial agents. nih.gov Notably, screening studies have identified benzamide derivatives as inhibitors of the sensor kinase WalK (also known as VicK) in bacteria like Staphylococcus epidermidis and S. pneumoniae. nih.gov These compounds were found to inhibit the autophosphorylation of the kinase, a critical step in the signal transduction cascade, and consequently inhibited bacterial cell growth. nih.gov This suggests that this compound and related structures have the potential to disrupt essential bacterial signaling pathways.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in identifying potential biological targets and understanding the binding mechanism of a ligand.

In the context of 4-Chloro-N-hydroxybenzamide and its derivatives, molecular docking studies have been pivotal. For instance, research on a series of compounds, including those incorporating the this compound scaffold, has utilized docking to predict their binding modes within the active site of histone deacetylase 8 (HDAC8). researchgate.netresearchgate.net These simulations are essential for rationalizing the observed biological activities and for the design of novel, more effective inhibitors.

Following molecular docking, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein's active site is performed. This analysis reveals the key forces driving the binding event, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For derivatives of this compound, molecular docking studies have provided a deep understanding of their interactions with HDAC isozymes. researchgate.netresearchgate.net The selectivity of these compounds for HDAC8 over other isoforms is attributed to the specific way the aromatic capping group, which includes the 4-chlorophenyl moiety, occupies a distinct pocket within the HDAC8 active site that is not present in other HDACs. researchgate.netresearchgate.net The chloro-substituent at the para position has been identified as a critical feature for potent HDAC8 inhibitory activity, a finding supported by these active site interaction analyses. researchgate.net The absence of this substituent leads to a significant decrease in activity, underscoring its importance in the binding interaction. researchgate.net

Interaction Type Interacting Residues in HDAC8 Active Site Contributing Moiety of the Ligand
Zinc Ion CoordinationCatalytic Zinc ionHydroxamic acid group
Hydrogen BondingAmino acid residues in the active site tunnelLinker and other functional groups
Hydrophobic InteractionsHDAC8-specific pocketAromatic capping group (4-chlorophenyl)

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the dynamic nature of the biological environment, MD can provide a more accurate picture of the binding stability.

Extensive molecular dynamics studies have been conducted to support the structure-activity relationships of inhibitors containing the this compound core. researchgate.net These simulations help to validate the docking poses and provide insights into the conformational changes that may occur upon ligand binding, ensuring the long-term stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity.

The development of a series of HDAC8 inhibitors, including those based on this compound, has allowed for the deduction of detailed structure-activity relationships. researchgate.net A key finding is the critical role of the para-substitution on the benzhydroxamic acid moiety. The presence of the chlorine atom at position 4 is crucial for high HDAC8 inhibitory potency. researchgate.net When this chloro-substituent is absent, a dramatic drop in activity from the nanomolar to the micromolar range is observed. researchgate.net This strong correlation between the presence of the 4-chloro group and biological activity is a foundational element for building predictive QSAR models for this class of compounds.

Structural Feature Impact on HDAC8 Inhibitory Activity
4-Chloro SubstitutionEssential for high potency
Absence of 4-Chloro SubstitutionSignificant decrease in activity
Aromatic Capping GroupContributes to isoform selectivity

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. Virtual library design involves the creation of these large, computationally accessible libraries of compounds.

The principles derived from the study of this compound and its analogs are directly applicable to the design of virtual libraries for screening against specific targets like HDAC8. The established importance of the 4-chlorobenzhydroxamic acid scaffold makes it a valuable starting point for generating focused libraries of potential inhibitors. By systematically modifying other parts of the molecule, such as the linker and the capping group, while retaining this key pharmacophore, researchers can design and screen virtual libraries to identify new compounds with potentially enhanced potency and selectivity. researchgate.net The synthesis of a series of degraders based on substituted benzhydroxamic acids, including the 4-chloro derivative, is a practical example of how virtual library concepts are applied to generate novel functional molecules. researchgate.net

Advanced Research Directions and Future Prospects

Rational Drug Design Strategies based on 4-Chloro-N-hydroxybenzamide Scaffold

Rational drug design aims to create new medicines by understanding the biological target at a molecular level. For the this compound scaffold, this involves computational and structural biology approaches to predict how modifications will affect binding and activity.

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-target drug design seeks to create a single molecule that can modulate several of these targets simultaneously. The this compound framework is being explored for this purpose. For instance, derivatives could be engineered to not only inhibit a primary target like a histone deacetylase (HDAC) but also to possess other beneficial properties. An example of this strategy, seen with other scaffolds, involves creating multifunctional agents for Parkinson's disease that combine monoamine oxidase B (MAO-B) inhibition with antioxidant and metal-chelating properties. nih.gov This approach could be applied to the this compound scaffold to develop novel treatments for complex multifactorial diseases.

Fragment-Based Drug Design (FBDD) is a method that begins by screening small, low-molecular-weight chemical fragments (typically 100–300 Da) for weak but efficient binding to a biological target. mdpi.com Once these fragments are identified, often using biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy, they can be grown or linked together to create a more potent, lead-like molecule. nih.govyoutube.com

The this compound structure can be utilized within an FBDD framework in several ways:

It can be deconstructed into smaller fragments to identify the key components responsible for binding.

It can serve as a starting fragment itself, which is then optimized and elaborated upon.

The chloro-substituent can be a crucial feature, as halogenated fragments can be used in chemical reactions to covalently link different fragments together, a technique used in fragment assembly. google.com

This "building blocks" approach allows for a more efficient exploration of chemical space and can lead to the development of highly customized and target-specific drugs. nih.gov

Optimization of Potency and Selectivity for Specific Biological Targets

A critical goal in drug development is to maximize a compound's therapeutic effect (potency) while minimizing off-target effects (improving selectivity). Research on this compound derivatives has shown significant progress in this area.

One notable example is the development of inhibitors for histone deacetylase 6 (HDAC6). A screening effort identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with surprising selectivity for HDAC6 over other HDAC subtypes. nih.gov To further enhance this, researchers designed and synthesized constrained heterocyclic analogues, such as tetrahydroisoquinolines. nih.gov These modifications led to even greater HDAC6 selectivity and improved inhibitory activity in cellular assays. nih.gov The enhanced selectivity is thought to arise because the benzylic spacer can better access the wider active site channel of HDAC6 compared to other HDACs, and hydrophobic capping groups can interact with the protein surface near the rim of the active site. nih.gov

In a different therapeutic area, a series of novel substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were developed as potent inhibitors of human adenovirus (HAdV). acs.org Through systematic modifications, several compounds were identified that exhibited increased selectivity indexes (SI > 100) compared to the lead compound, niclosamide, while retaining potent anti-HAdV activity. acs.org For example, compound 15 demonstrated significantly improved anti-HAdV activity and markedly lower cytotoxicity compared to the parent compound. acs.orgutmb.edu

Table 1: Activity and Selectivity of N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues against Human Adenovirus (HAdV)

CompoundAnti-HAdV Activity (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Niclosamide (Lead)0.534.89.1
Compound 15 0.27 156.8 >580
Compound 6 0.43>200>465
Compound 43 0.81>200>246
Compound 46 0.2832.1>114
Compound 47 0.4455.4>125

Data sourced from the Journal of Medicinal Chemistry. acs.org

Exploration of Novel Therapeutic Applications

The versatility of the this compound scaffold allows for its exploration in a wide range of therapeutic areas beyond its initial applications.

Antiviral Agents: As detailed previously, derivatives have been identified as potent inhibitors of human adenovirus (HAdV), a pathogen that can cause severe infections in immunocompromised individuals. acs.orgutmb.edu Preliminary studies suggest that different analogues may act at different stages of the viral life cycle; some appear to target the HAdV DNA replication process, while others suppress later steps. acs.org

Reversal of Multidrug Resistance: Overexpression of P-glycoprotein (P-gp) is a common mechanism by which cancer cells develop resistance to chemotherapy. A derivative, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, has been shown to reverse this resistance. nih.gov It works by reversibly inhibiting the drug efflux function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs. nih.gov

Antibacterial Agents: Research into related structures has revealed potential antibacterial activity. Certain 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against various anaerobic Gram-positive bacteria strains, suggesting that the broader class of chloro-benzamide compounds warrants investigation as novel antibiotics. epa.gov

Development of Advanced In Vitro and In Vivo Preclinical Models

To accurately predict how derivatives of this compound will behave in humans, researchers are moving beyond traditional preclinical models to more sophisticated systems that better mimic human physiology.

Standard in vitro models for assessing metabolism include liver microsomes and hepatocyte suspensions. nih.gov However, advanced models are becoming more common for toxicity and efficacy testing. nih.gov These include:

3D Cell Cultures and Co-cultures: Unlike traditional 2D cell cultures, 3D systems allow cells to grow in a more physiologically relevant environment. Co-culture models, which combine hepatocytes with other non-parenchymal liver cells, can provide a more accurate picture of a drug's metabolism and potential hepatotoxicity. nih.gov

Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living cells in a system that simulates the structure and function of human organs. A gut-liver-on-a-chip, for example, can model the absorption of an orally administered drug and its subsequent metabolism in the liver, providing crucial data before human trials. nih.gov

Personalized Models: Using primary cells derived from patients, researchers can create 3D culture systems to test the activity of compounds like this compound derivatives on patient-specific tissues. nih.gov

For in vivo studies, there is a focus on developing animal models that are more predictive of human outcomes. This includes the creation of genetically engineered models, such as CRISPR-Cas9 knockout rats, where specific metabolic enzymes are removed. nih.gov For example, a rat model with a knockout of the CYP2J gene, an ortholog of a human drug-metabolizing enzyme, was developed to better study the in vivo function of this metabolic pathway. nih.gov Such advanced models are crucial for supporting the development of drugs derived from the this compound scaffold.

Q & A

Q. What safety protocols are critical given the compound’s toxicity profile?

  • Methodology : Classified as a skin sensitizer (Category 1) and eye irritant (Category 2). Use glove boxes for handling solid forms and SCHOTT bottles for solvent solutions. In case of exposure, immediate rinsing with PBS (pH 7.4) and medical evaluation for allergic responses are mandatory .

Tables for Key Data

Property Value/Technique Reference
Melting Point189–192°C
HPLC Retention Time11.51 min (C18, acetonitrile/water)
HDAC8 IC50_{50}0.32 μM
logP (Predicted)1.87 (DFT/B3LYP)
Crystallographic Space GroupP21_121_121_1 (Orthorhombic)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.